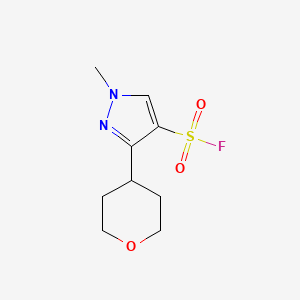

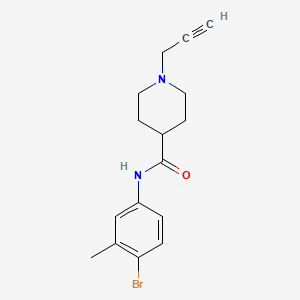

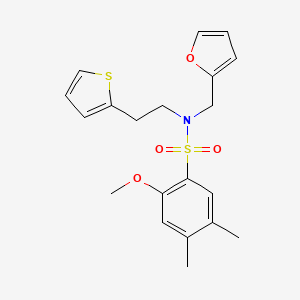

![molecular formula C17H13ClN4OS B2662207 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893974-41-9](/img/structure/B2662207.png)

6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using X-ray diffraction (XRD) and optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the title compound were performed using computational methods .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds similar to "6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide" have been synthesized and tested for their antimicrobial activities against a variety of bacterial and fungal species. For example, new 4-Thiazolidinones of nicotinic acid showed considerable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species (Patel & Shaikh, 2010). Additionally, a study on nicotinamide derivatives identified compounds with potent antifungal activity against phytopathogenic fungi, highlighting their potential as succinate dehydrogenase inhibitors (SDHI) (Ye et al., 2014).

Antineoplastic Activities

Several studies have explored the antineoplastic activities of compounds structurally related to "this compound." Notably, some 6-substituted nicotinamides demonstrated moderate activity against leukaemia, suggesting their potential in cancer treatment (Ross, 1967).

Enzyme Inhibition

Nicotinamides, including those related to the compound , have been studied for their role as enzyme inhibitors. A study on the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a compound with similarities, outlined its potential as an aquaporin inhibitor, demonstrating the versatility of nicotinamide derivatives in targeting biological processes (Burnett et al., 2015).

Cancer Chemotherapy

The utilization of nicotinamide derivatives in cancer chemotherapy has been a subject of research, with studies indicating the potential of such compounds in inducing tumor regression and enhancing the effects of other chemotherapeutic agents. This is highlighted by research on the potentiation of anti-leukemic effects by isonicotinamide and derivatives, showing that these compounds can enhance the therapeutic effects of other treatments (Oettgen et al., 1964).

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and pharmacological properties. Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is potential for the development of new derivatives of imidazo[1,2-b]pyridazine .

Propiedades

IUPAC Name |

6-chloro-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4OS/c18-15-5-4-12(9-19-15)16(23)20-13-3-1-2-11(8-13)14-10-22-6-7-24-17(22)21-14/h1-5,8-10H,6-7H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPYZQFZDZOMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

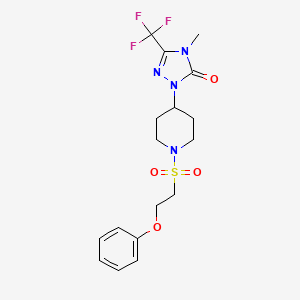

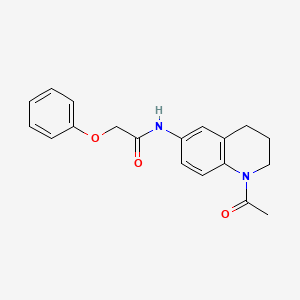

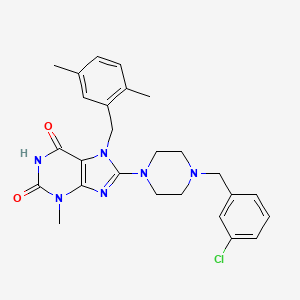

![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)

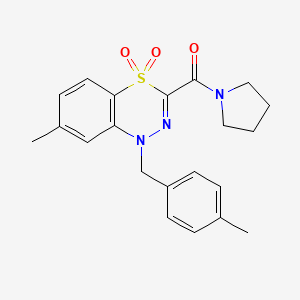

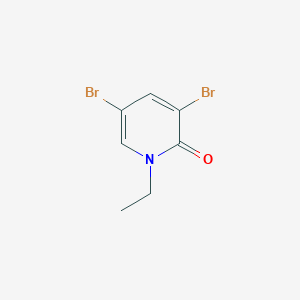

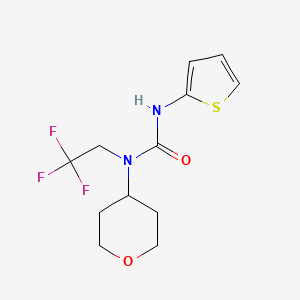

![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)

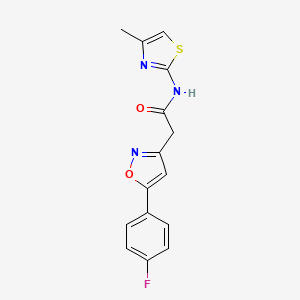

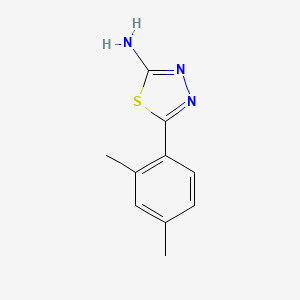

![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)